
(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
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Overview
Description
(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is a complex organic compound with a unique structure that combines a benzothiazole ring with an acetylamino group and a sulfanyl-acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form 6-acetylaminobenzothiazole. This intermediate is then reacted with chloroacetic acid methyl ester in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitrated or halogenated benzothiazole derivatives
Scientific Research Applications
(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
- (6-Acetylamino-benzothiazol-2-ylsulfanyl)-propionic acid methyl ester
- (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid ethyl ester
Uniqueness
(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is unique due to the presence of both an acetylamino group and a sulfanyl-acetic acid methyl ester moiety, which confer distinct chemical and biological properties
Biological Activity
(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive review of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C10H12N2O2S2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | This compound |
The presence of the benzothiazole moiety contributes to its biological activity, particularly its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans.
Case Study: Antimicrobial Efficacy
In a study published in 2012, a series of 2-mercaptobenzothiazole derivatives demonstrated notable antifungal activity with minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL against Candida albicans . These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial properties.
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been explored extensively. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific cellular pathways.
Research Findings
A study highlighted that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Additional Biological Activities
Beyond antimicrobial and anticancer activities, derivatives of this compound have been investigated for other therapeutic effects:
- Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis .
- Anti-inflammatory Effects : Certain studies have reported that benzothiazole derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors involved in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting processes such as cell signaling and metabolic pathways.
Table: Mechanisms Associated with Biological Activities
Activity | Mechanism |
---|---|
Antimicrobial | Inhibition of cell wall synthesis |
Anticancer | Induction of apoptosis; inhibition of proliferation |
Anti-inflammatory | Modulation of inflammatory cytokines |
Properties
CAS No. |
207853-76-7 |
---|---|
Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methyl 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(15)13-8-3-4-9-10(5-8)19-12(14-9)18-6-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15) |
InChI Key |
TYXZJDHELRGQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)OC |
Origin of Product |
United States |
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